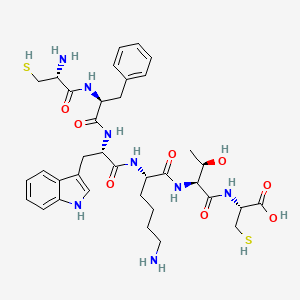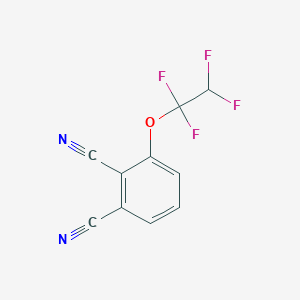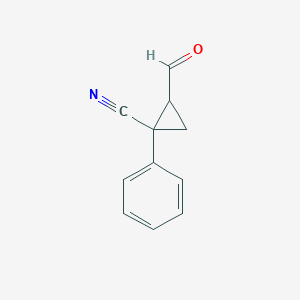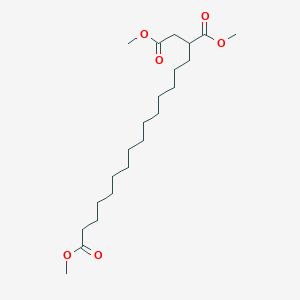
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- is a chemical compound with the molecular formula C17H19NO3. It is known for its unique structural properties, which include a benzene ring, a propanamide group, and hydroxyl and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of benzylamines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanamide, 4-hydroxy-3-methoxy-: Shares similar structural features but lacks the phenylmethyl group.
Benzenepropanamide, 4-hydroxy-: Lacks both the methoxy and phenylmethyl groups.
Benzenepropanamide, 3-methoxy-: Lacks the hydroxyl and phenylmethyl groups.
Uniqueness
Benzenepropanamide, 4-hydroxy-3-methoxy-N-(phenylmethyl)- is unique due to the presence of both hydroxyl and methoxy groups, as well as the phenylmethyl substituent. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
391609-32-8 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-benzyl-3-(4-hydroxy-3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H19NO3/c1-21-16-11-13(7-9-15(16)19)8-10-17(20)18-12-14-5-3-2-4-6-14/h2-7,9,11,19H,8,10,12H2,1H3,(H,18,20) |
InChI Key |
QDETYVJYSRBZKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


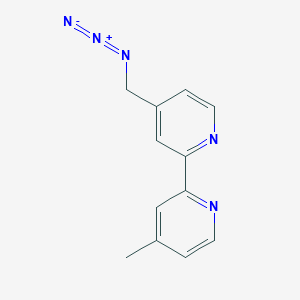
![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)

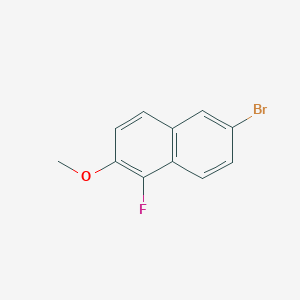

![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
